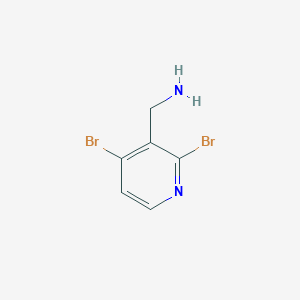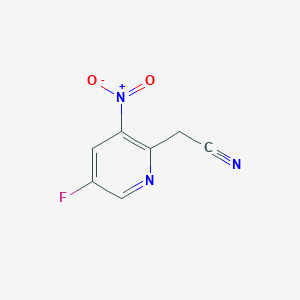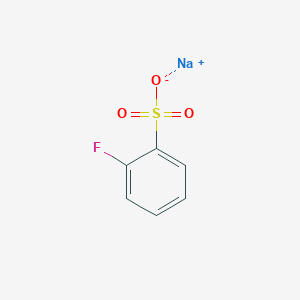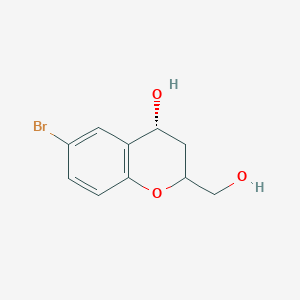![molecular formula C7H3F3N2S B13134354 4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
4,5,7-Trifluorobenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trifluorobenzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the class of benzothiazoles It is characterized by the presence of three fluorine atoms attached to the benzene ring and an amine group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4,5,7-trifluoro-2-nitroaniline with thiourea in the presence of a base such as potassium carbonate can lead to the formation of the desired benzothiazole derivative . The reaction typically requires heating and may be carried out in a solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
4,5,7-Trifluorobenzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
4,5-Difluorobenzothiazole: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
6-Fluorobenzothiazole:
The unique trifluorinated structure of this compound distinguishes it from these similar compounds, providing enhanced stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4,5,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12) |
InChI Key |
HUTHHOACNAIFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)


![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)


![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)



